Dihydrostreptomycin (sulfate)
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Overview
Description
Dihydrostreptomycin (sulfate) is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections. The compound exhibits bactericidal properties by interfering with protein synthesis in bacteria, leading to the production of defective proteins and ultimately bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of dihydrostreptomycin involves large-scale fermentation processes to produce streptomycin, followed by its chemical reduction to dihydrostreptomycin. The fermentation process utilizes specific strains of Streptomyces bacteria, which are cultured in nutrient-rich media to produce streptomycin. The streptomycin is then extracted and purified before undergoing catalytic hydrogenation to yield dihydrostreptomycin .
Chemical Reactions Analysis
Types of Reactions: Dihydrostreptomycin undergoes various chemical reactions, including:
Oxidation: Dihydrostreptomycin can be oxidized to form streptomycinic acid.
Reduction: The reduction of streptomycin to dihydrostreptomycin is a key reaction in its synthesis.
Substitution: Dihydrostreptomycin can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is used for the reduction of streptomycin.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Streptomycinic acid.
Reduction: Dihydrostreptomycin.
Substitution: Various substituted derivatives of dihydrostreptomycin.
Scientific Research Applications
Dihydrostreptomycin has several scientific research applications, including:
Biology: Studied for its interactions with bacterial ribosomes and mechanosensitive channels.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Used in veterinary medicine to treat bacterial infections in animals such as dogs, horses, and swine.
Mechanism of Action
The primary mechanism of action of dihydrostreptomycin involves binding to the bacterial ribosome, specifically the S12 protein in the 30S ribosomal subunit. This binding interferes with the initiation complex between messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. Additionally, dihydrostreptomycin can bind to the mechanosensitive channel of large conductance (MscL) in bacterial cells, modifying its conformation and allowing the passage of ions and the antibiotic itself into the cell .
Comparison with Similar Compounds
Streptomycin: The parent compound from which dihydrostreptomycin is derived.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different mechanisms of resistance.
Kanamycin: Similar to dihydrostreptomycin in its mechanism of action but used for different bacterial infections.
Uniqueness: Dihydrostreptomycin is unique in its specific binding to the S12 protein in the bacterial ribosome and its ability to interact with the MscL channel, enhancing its antibacterial potency. Its semisynthetic nature allows for modifications that can improve its efficacy and reduce resistance .
Properties
Molecular Formula |
C40H90N14O39S3 |
---|---|
Molecular Weight |
1487.4 g/mol |
IUPAC Name |
2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C20H39N7O12.3H2O4S.3H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;;;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);3*1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;;;/m00....../s1 |
InChI Key |
CPCGVKYBYKKTBF-VPKRTVRWSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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